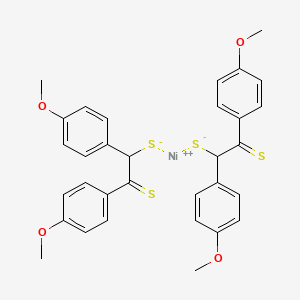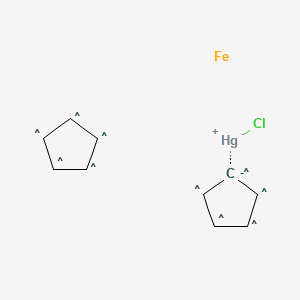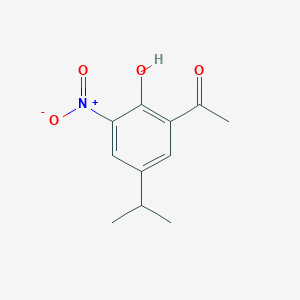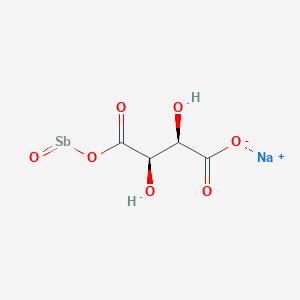
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) is a coordination compound that features a nickel ion coordinated with a thiolate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) typically involves the reaction of nickel salts with thiolate ligands under controlled conditions. One common method involves the reaction of nickel(II) chloride with 1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation of the thiolate ligand.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form disulfides or sulfoxides.
Reduction: The nickel center can be reduced to lower oxidation states, which may alter the coordination environment.
Substitution: Ligands can be substituted with other thiolate or phosphine ligands, leading to different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Nickel(I) or nickel(0) complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism by which 1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) exerts its effects is largely dependent on its coordination environment and the nature of the ligands. The nickel center can participate in redox reactions, facilitating electron transfer processes. The thiolate ligand can interact with various substrates, potentially activating them for further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-methoxyphenyl)-1,2-ethanediol: This compound has similar aromatic substituents but lacks the thiolate and nickel components.
1,2-Bis(4-methoxyphenyl)ethyne: This compound features a triple bond between the aromatic rings, offering different reactivity.
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound has a double bond between the aromatic rings, providing unique electronic properties.
Uniqueness
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) is unique due to the presence of both the thiolate ligand and the nickel center, which together provide a distinct coordination environment
Eigenschaften
Molekularformel |
C32H30NiO4S4 |
|---|---|
Molekulargewicht |
665.5 g/mol |
IUPAC-Name |
1,2-bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) |
InChI |
InChI=1S/2C16H16O2S2.Ni/c2*1-17-13-7-3-11(4-8-13)15(19)16(20)12-5-9-14(18-2)10-6-12;/h2*3-10,15,19H,1-2H3;/q;;+2/p-2 |
InChI-Schlüssel |
XNAJMHZERNQDFD-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C(=S)C2=CC=C(C=C2)OC)[S-].COC1=CC=C(C=C1)C(C(=S)C2=CC=C(C=C2)OC)[S-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)


![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)




![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)


![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)
